(Z)-N-butyl-3-(4-chlorophenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide
Overview
Description
(Z)-N-butyl-3-(4-chlorophenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide is a synthetic organic compound that belongs to the class of amides It features a complex structure with multiple functional groups, including a chlorophenyl group, a phenylprop-2-enoyl group, and a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-butyl-3-(4-chlorophenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide typically involves multi-step organic reactions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylprop-2-enoyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the amide group, potentially converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a candidate for drug design and development.
Medicine
The compound’s potential pharmacological properties could be explored for therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a subject of interest in medicinal chemistry.
Industry
In industrial applications, the compound could be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-N-butyl-3-(4-chlorophenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-butyl-3-(4-bromophenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide
- (Z)-N-butyl-3-(4-methylphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide
- (Z)-N-butyl-3-(4-fluorophenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide
Uniqueness
The uniqueness of (Z)-N-butyl-3-(4-chlorophenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide lies in its specific substitution pattern and the presence of the chlorophenyl group. This structural feature may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(Z)-N-butyl-3-(4-chlorophenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2/c1-2-3-15-24-22(27)20(16-18-9-12-19(23)13-10-18)25-21(26)14-11-17-7-5-4-6-8-17/h4-14,16H,2-3,15H2,1H3,(H,24,27)(H,25,26)/b14-11+,20-16- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJOAOUQQGORBS-LCKBGRROSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CC1=CC=C(C=C1)Cl)NC(=O)C=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C(=C/C1=CC=C(C=C1)Cl)/NC(=O)/C=C/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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